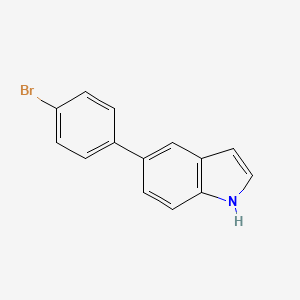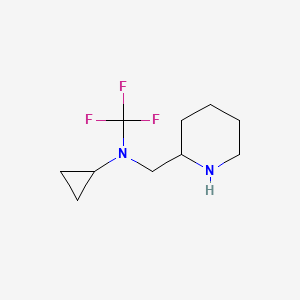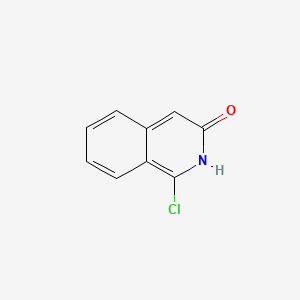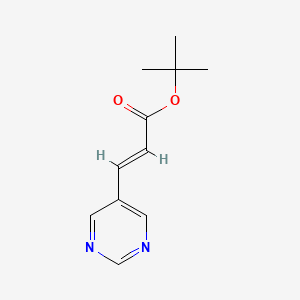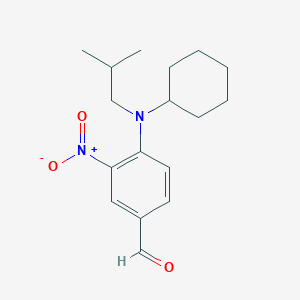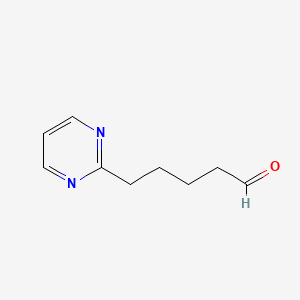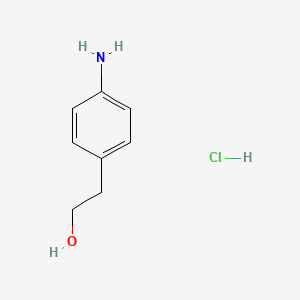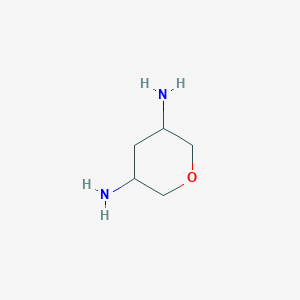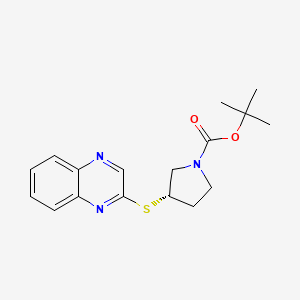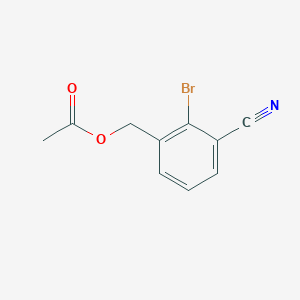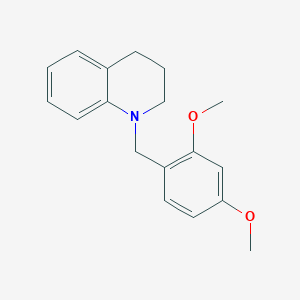
2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde is a heterocyclic compound containing a thiazole ring substituted with a trimethylsilyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-trimethylsilylthiazole with a suitable formylating agent. One common method is the Vilsmeier-Haack reaction, where 2-trimethylsilylthiazole is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 5-position of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group under appropriate conditions.
Major Products Formed
Oxidation: 2-Trimethylsilyl-1,3-thiazole-5-carboxylic acid.
Reduction: 2-Trimethylsilyl-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Its derivatives may exhibit biological activity and can be used in the development of pharmaceuticals and agrochemicals.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde depends on its specific application. In chemical reactions, the trimethylsilyl group can act as a protecting group or a leaving group, facilitating various transformations. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-Thiazolecarboxaldehyde: Similar structure but lacks the trimethylsilyl group.
2-(Trimethylsilyl)thiazole: Similar structure but lacks the aldehyde group.
1,3-Thiazole-2-carbaldehyde: Similar structure but with different substitution pattern.
Propiedades
Fórmula molecular |
C7H11NOSSi |
|---|---|
Peso molecular |
185.32 g/mol |
Nombre IUPAC |
2-trimethylsilyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H11NOSSi/c1-11(2,3)7-8-4-6(5-9)10-7/h4-5H,1-3H3 |
Clave InChI |
BVMFXYKBPKPCTB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=NC=C(S1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


